molecular formula C11H16ClNO3 B6331446 DL-Tyrosine ethyl ester hydrochloride CAS No. 5619-08-9

DL-Tyrosine ethyl ester hydrochloride

Cat. No.: B6331446
CAS No.: 5619-08-9
M. Wt: 245.70 g/mol
InChI Key: BQULAXAVRFIAHN-UHFFFAOYSA-N
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Description

DL-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine. It is commonly used in scientific research due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is known for its role as a prodrug, which means it can be converted into an active drug within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Tyrosine ethyl ester hydrochloride typically involves the esterification of DL-tyrosine with ethanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: DL-Tyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

DL-Tyrosine ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Tyrosine ethyl ester hydrochloride involves its conversion to tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis, which releases the active tyrosine molecule. Tyrosine is then involved in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .

Comparison with Similar Compounds

  • L-Tyrosine methyl ester hydrochloride
  • L-Tyrosine n-butyl ester hydrochloride
  • DL-alpha-Methyl-p-tyrosine methyl ester hydrochloride

Comparison: DL-Tyrosine ethyl ester hydrochloride is unique due to its specific ester group, which influences its hydrolysis rate and bioavailability. Compared to its methyl and n-butyl counterparts, the ethyl ester exhibits different pharmacokinetic properties, making it suitable for specific applications where a slower release of tyrosine is desired .

Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275667
Record name DL-Tyrosine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4089-07-0, 5619-08-9
Record name L-Tyrosine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Tyrosine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine ethyl ester hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301756
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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